Product packaging for Ethyl 3-ethoxybenzoate(Cat. No.:CAS No. 5432-17-7)

Ethyl 3-ethoxybenzoate

Cat. No.: B1582107
CAS No.: 5432-17-7
M. Wt: 194.23 g/mol
InChI Key: BQXRZUDSLFBQDX-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxybenzoate is an organic ester compound with the molecular formula C11H14O3 and an average mass of 194.23 g/mol . As a diester derivative featuring both ethoxy and ethoxycarbonyl substituents on an aromatic ring, it serves as a valuable synthetic intermediate and building block in organic chemistry research . Its structure makes it particularly useful for developing more complex molecules, with published applications in multi-step synthesis routes, such as the preparation of pharmaceutical compounds including the oral antidiabetic agent repaglinide . Researchers utilize this compound in reactions like alkylations and carbon-carbon bond formations, often employing catalysts such as palladium to functionalize the aromatic system . It is typically a liquid at room temperature and should be handled as a moisture-sensitive material. This product is provided as a high-purity material for research applications strictly in laboratory settings. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1582107 Ethyl 3-ethoxybenzoate CAS No. 5432-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-ethoxybenzoate
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InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXRZUDSLFBQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278325
Record name Ethyl 3-ethoxybenzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-17-7
Record name NSC7016
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Record name Ethyl 3-ethoxybenzoate
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Synthetic Methodologies for Ethyl 3 Ethoxybenzoate and Its Structural Analogs

Esterification Reactions for Ethyl 3-Ethoxybenzoate (B1238238) Synthesis

The most common approach for the synthesis of Ethyl 3-ethoxybenzoate is the esterification of 3-ethoxybenzoic acid with ethanol (B145695). This reaction can be carried out under various conditions, from traditional heating to more advanced catalytic systems.

Conventional Synthetic Routes and Conditions

The conventional synthesis of this compound typically involves the Fischer-Speier esterification method. This reaction entails the direct esterification of 3-ethoxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The reaction is generally performed under reflux conditions to drive the equilibrium towards the formation of the ester. To maximize the yield, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus.

Acid-Catalyzed Esterification Processes

Acid catalysis is crucial for the efficient synthesis of this compound via Fischer esterification. Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are commonly employed as catalysts. The acid protonates the carbonyl oxygen of the 3-ethoxybenzoic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The choice of catalyst and its concentration can significantly influence the reaction rate and yield. For instance, a typical laboratory-scale synthesis might involve refluxing a mixture of 3-ethoxybenzoic acid, excess ethanol, and a catalytic amount of concentrated sulfuric acid for several hours.

Parameter Typical Condition
Reactants 3-Ethoxybenzoic Acid, Ethanol
Catalyst Concentrated H₂SO₄ or HCl
Temperature Reflux
Reaction Time Several hours
Work-up Neutralization, Extraction, Distillation

Catalytic System Development for Enhanced Yield and Selectivity

To overcome the limitations of conventional acid catalysis, such as corrosion and difficulty in catalyst separation, research has focused on the development of heterogeneous and more efficient catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of ester synthesis, such as that of ethyl benzoate (B1203000), expandable graphite (B72142) pretreated with sulfuric acid has been demonstrated as an effective catalyst under microwave irradiation. wikipedia.org This method offers several advantages, including shorter reaction times and ease of catalyst separation. For the synthesis of ethyl benzoate, optimal conditions were found to be a mole ratio of benzoic acid to ethanol of 1.0:5.0, with 8% (by weight of total reactants) of the expandable graphite catalyst, at a temperature of 85°C under a microwave power of 135 W. wikipedia.org These conditions resulted in a yield of 80.1% within 1.5 hours. wikipedia.org This methodology could be analogously applied to the synthesis of this compound to enhance efficiency.

Parameter Optimized Condition for Ethyl Benzoate
Catalyst Expandable Graphite (H₂SO₄ treated)
Heating Microwave Irradiation (135 W)
Temperature 85°C
Reactant Ratio (Acid:Alcohol) 1.0:5.0
Catalyst Loading 8 wt%
Yield 80.1%
Reaction Time 1.5 hours

Continuous Flow Reactor Methodologies in Production

Continuous flow chemistry offers significant advantages for the production of esters, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The esterification of carboxylic acids has been successfully demonstrated in continuous flow systems using packed-bed reactors with solid acid catalysts. For example, sulfonic acid-functionalized silica (B1680970) has been used as a catalyst for the flow Fischer esterification of various carboxylic acids, including aromatic ones. sigmaaldrich.com This approach allows for efficient conversion and easy separation of the product from the catalyst. While specific studies on the continuous flow synthesis of this compound are not abundant, the methodologies developed for other aromatic esters are directly applicable.

Synthesis of this compound Derivatives and Precursors

The availability of precursors and the ability to synthesize derivatives are crucial for the broader application of this compound.

The primary precursor for the synthesis of this compound is 3-ethoxybenzoic acid . This compound can be prepared from 3-hydroxybenzoic acid through Williamson ether synthesis, where the phenolic hydroxyl group is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate.

Another key intermediate is ethyl 3-hydroxybenzoate . This compound can serve as a starting material for the synthesis of various derivatives. For instance, it has been used in the synthesis of chiral derivatives of ethyl 3-(2-methylbutyloxy)benzoate via the Mitsunobu reaction. sigmaaldrich.com It can also be a precursor for 3-ethoxybenzoic acid, which is then esterified to this compound. The synthesis of ethyl 3-hydroxybenzoate itself is typically achieved through the Fischer esterification of 3-hydroxybenzoic acid with ethanol.

Preparation of Key Ethoxybenzoic Acid Intermediates

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid precursor, 3-ethoxybenzoic acid. This intermediate can be synthesized through several methods, most commonly involving the etherification of a corresponding hydroxybenzoic acid or a derivative of cresol.

One common route is the Williamson ether synthesis, where a hydroxyl group is alkylated with an ethylating agent. For instance, 3-hydroxybenzoic acid can be treated with an ethyl halide (like ethyl bromide or ethyl iodide) or diethyl sulfate in the presence of a base to form the ether linkage. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

Another synthetic pathway starts from m-cresol, which can undergo a series of reactions to introduce the carboxylic acid and ethoxy groups at the desired positions. This multi-step process offers an alternative route to the key 3-ethoxybenzoic acid intermediate.

Table 1: Synthetic Routes to Ethoxybenzoic Acid Intermediates

Starting MaterialReagentsProductKey Reaction Type
3-Hydroxybenzoic acid1. Base (e.g., K₂CO₃, NaOH) 2. Ethylating agent (e.g., Diethyl sulfate, Ethyl bromide)3-Ethoxybenzoic acidWilliamson Ether Synthesis
m-CresolMulti-step sequence involving oxidation and etherification3-Ethoxybenzoic acidOxidation & Etherification
Salicylic (B10762653) acid1. Base (e.g., KOH) 2. Ethylating agent (e.g., Bromoethane)o-Ethoxybenzoic acidEtherification

Following the synthesis of the ethoxybenzoic acid, the direct synthesis of this compound is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing 3-ethoxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of this reaction is driven towards the product side by using a large excess of the alcohol and by removing the water formed during the reaction. askfilo.comnih.govyoutube.comchemicalbook.comwikipedia.org

Functionalization Strategies on the Aromatic Ring System

Further diversification of this compound analogs can be achieved by introducing various functional groups onto the aromatic ring through electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the benzene (B151609) ring—the ethoxy group (-OEt) and the ethyl ester group (-COOEt)—govern the position of the incoming electrophile.

The ethoxy group is an activating ortho-, para-director due to its electron-donating resonance effect. Conversely, the ethyl ester group is a deactivating meta-director because of its electron-withdrawing inductive and resonance effects. When both groups are present, as in this compound, their directing effects are synergistic. The ethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6, while the ester group at position 1 directs them to position 5. The most likely positions for substitution will be those activated by the ethoxy group and not strongly deactivated by the ester group, primarily the positions ortho and para to the ethoxy group.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. For ethyl benzoate, nitration predominantly yields ethyl 3-nitrobenzoate. chegg.comchegg.comnih.gov

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom onto the ring. For instance, the synthesis of ethyl 3-bromo-5-ethoxybenzoate has been reported. shachemlin.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, allow for the introduction of alkyl or acyl groups, respectively. wikipedia.orgmt.commasterorganicchemistry.com However, Friedel-Crafts reactions are sensitive to deactivating groups, and the presence of the ethyl ester may hinder these transformations.

Derivatization at the Ester Moiety

The ester functional group of this compound is also amenable to a variety of transformations, allowing for the synthesis of a different class of analogs.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-ethoxybenzoic acid, under either acidic or basic conditions. chemguide.co.uksserc.org.ukquora.comlibretexts.orgyoutube.com Basic hydrolysis, also known as saponification, is irreversible and typically uses a base like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. quora.comyoutube.com

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged for another alkyl group. This is a reversible reaction, and using a large excess of the new alcohol can drive the equilibrium towards the desired product. libretexts.orgntnu.nogoogle.comresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which will convert this compound to (3-ethoxyphenyl)methanol. brainly.comic.ac.ukreddit.commasterorganicchemistry.comquora.com

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) results in the addition of two equivalents of the organometallic reagent to the ester carbonyl, yielding a tertiary alcohol after an acidic workup. prepp.inudel.edumasterorganicchemistry.com

Amidation: this compound can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating. nih.govlibretexts.orglibretexts.orgresearchgate.netnih.gov

Table 2: Derivatization Reactions at the Ester Moiety of this compound

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or NaOH/H₃O⁺Carboxylic Acid
TransesterificationR'OH, H⁺ or OR'⁻Ester (with different alkyl group)
Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol
Grignard Reaction1. Excess R'MgX 2. H₃O⁺Tertiary Alcohol
AmidationR'NH₂ or R'₂NHAmide

Chemical Reactivity and Transformation Studies of Ethyl 3 Ethoxybenzoate

Hydrolytic Stability and Reaction Kinetics of Ethyl 3-Ethoxybenzoate (B1238238)

The stability of the ester bond in ethyl 3-ethoxybenzoate against hydrolysis is a critical aspect of its chemical profile. Hydrolysis, the cleavage of the ester by water, can be catalyzed by either acids or bases, leading to the formation of 3-ethoxybenzoic acid and ethanol (B145695). The kinetics and mechanisms of these processes are influenced by factors such as pH, temperature, and solvent composition. Studies on homologous esters, such as ethyl benzoate (B1203000), provide insight into the electronic and steric effects that govern hydrolytic stability. For instance, electron-withdrawing substituents on the aromatic ring can influence the rate of hydrolysis. nih.gov

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that results in an equilibrium between the ester, water, the carboxylic acid, and the alcohol. chemguide.co.uk The reaction is catalyzed by a strong acid, which provides the hydroxonium ions (H₃O⁺) necessary to initiate the process. chemguide.co.uklibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydroxonium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uklibretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule. libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydroxonium ion catalyst and forming the final 3-ethoxybenzoic acid product. libretexts.org

To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of esters is known as saponification. This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt (sodium 3-ethoxybenzoate), which is resistant to nucleophilic attack. chemguide.co.uklibretexts.org

The mechanism for base-mediated saponification involves the following steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻) acts as a nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl group and eliminating the ethoxide ion (⁻OC₂H₅) as the leaving group. libretexts.orgquora.com

Deprotonation : The ethoxide ion is a strong base and deprotonates the newly formed 3-ethoxybenzoic acid, yielding ethanol and the 3-ethoxybenzoate anion. This final acid-base step is what drives the reaction to completion. libretexts.org

Table 1: Kinetic Data for Base-Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixture This interactive table presents data on the specific rate constant (k) for the saponification of ethyl benzoate at various temperatures and solvent compositions, illustrating the factors that influence reaction kinetics.

Temperature (°C)Methanol % (v/v)Specific Rate Constant (k)
20300.00251
25300.00398
30300.00630
25400.00316
25500.00200
25600.00126
25700.00079

Data sourced from Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. chemicaljournals.com

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this involves reacting it with an alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce a new ester (mthis compound) and ethanol. libretexts.org

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol. After proton transfers, the original alcohol (ethanol) is eliminated as a leaving group. libretexts.org

Base-Catalyzed Transesterification : A strong base deprotonates the new alcohol to form an alkoxide nucleophile. This alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding the new ester. libretexts.org

Since the reactants and products are both an ester and an alcohol, the reaction is reversible and the equilibrium constant is close to one. To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. libretexts.org

Reduction Chemistry of the Ester Functionality in this compound

The ester functionality of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reduction of this compound yields 3-ethoxybenzyl alcohol and ethanol.

The mechanism for this reduction involves the following steps:

Nucleophilic Attack by Hydride : A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The intermediate collapses, reforming a carbonyl group (an aldehyde, in this case 3-ethoxybenzaldehyde) and eliminating the ethoxide ion. libretexts.org

Second Hydride Attack : The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming another tetrahedral intermediate (an alkoxide). libretexts.org

Protonation : An acidic workup step is required to protonate the alkoxide intermediate, yielding the final products: 3-ethoxybenzyl alcohol and ethanol. libretexts.org

Oxidative Transformations of Ethoxybenzoate Esters

While direct oxidation of the ester group in ethoxybenzoate esters is not a common transformation, related oxidative pathways can occur in similar compounds, particularly involving the cleavage of bonds adjacent to the aromatic ring.

Oxidative decarboxylation is a process that involves the removal of a carboxyl group and its replacement with another functional group, often through an oxidative mechanism. While this reaction is most common for carboxylic acids, pathways exist for the transformation of their esters. ias.ac.in

In related compounds like arylacetic esters, oxidative decarboxylation can lead to the formation of aromatic ketones. ias.ac.inresearchgate.net One method involves the use of singlet molecular oxygen, generated in situ, as an effective oxidant. The proposed mechanism suggests that arylacetic esters are first dealkylated to the corresponding arylacetic acids. The resulting carboxylate anion then reacts with singlet oxygen to form a peroxy intermediate, which subsequently eliminates carbon dioxide and a hydroxide ion to yield the respective carbonyl compound. ias.ac.in Although not a direct transformation of this compound itself, this pathway in structurally related arylacetic esters illustrates a potential oxidative transformation route for ester-containing aromatic compounds. ias.ac.in

Stability under Oxidative Catalytic Systems

The stability of this compound under oxidative catalytic systems is a critical factor in its application in various chemical transformations where oxidative conditions are employed. Research into the oxidative degradation of aromatic ethers and esters provides insights into the likely behavior of this compound. Generally, the ether and ester functional groups exhibit a degree of stability, but the aromatic ring can be susceptible to oxidation, particularly with strong oxidizing agents or under specific catalytic conditions.

Studies on compounds with similar functionalities, such as astatobenzoates, have shown that the aromatic C-X bond (where X is a halogen) can be susceptible to cleavage under oxidative conditions, for instance, in the presence of permanganates. While not directly studying this compound, this suggests that the primary point of oxidative attack on the molecule could be the aromatic ring or the benzylic position of the ethoxy group.

The stability is highly dependent on the specific catalytic system employed. For instance, systems involving ruthenium catalysts are known for their potent oxidative capabilities and could potentially lead to the cleavage of the ether linkage or oxidation of the aromatic ring. Conversely, milder oxidative systems may leave the core structure of this compound intact, allowing for selective transformations at other positions.

Table 1: Postulated Stability of this compound under Various Oxidative Conditions

Oxidizing Agent/SystemPotential Outcome
Potassium Permanganate (KMnO₄)Potential for ring opening or cleavage of the ethoxy group.
Potassium Dichromate (K₂Cr₂O₇)Similar to permanganate, with potential for oxidation of the aromatic system.
Ruthenium-based CatalystsHigh potential for oxidative degradation of the aromatic ring or ether linkage.
Mild Oxidants (e.g., H₂O₂)Likely to be stable under non-catalyzed or mildly catalyzed conditions.

It is important to note that the actual stability would need to be confirmed through specific experimental studies on this compound.

Substitution Reactions on the Aromatic Core

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present: the ethoxy group (-OCH₂CH₃) at position 3 and the ethyl carboxylate group (-COOCH₂CH₃) at position 1.

The ethoxy group is an activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. This increases the electron density at the positions ortho (2 and 4) and para (6) to the ethoxy group, making them more susceptible to electrophilic attack.

Conversely, the ethyl carboxylate group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The positions meta to this group are positions 3 and 5.

When both an activating, ortho, para-directing group and a deactivating, meta-directing group are present on a benzene ring, the activating group generally governs the position of further substitution. Therefore, in the case of this compound, the incoming electrophile is predicted to be directed to the positions ortho and para to the strongly activating ethoxy group. This means substitution is most likely to occur at positions 2, 4, and 6.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Ethyl 3-ethoxy-2-nitrobenzoate, Ethyl 3-ethoxy-4-nitrobenzoate, Ethyl 3-ethoxy-6-nitrobenzoate
Halogenation (e.g., Bromination)Br⁺Ethyl 2-bromo-3-ethoxybenzoate, Ethyl 4-bromo-3-ethoxybenzoate, Ethyl 6-bromo-3-ethoxybenzoate
Friedel-Crafts AcylationRCO⁺Ethyl 2-acyl-3-ethoxybenzoate, Ethyl 4-acyl-3-ethoxybenzoate, Ethyl 6-acyl-3-ethoxybenzoate

Experimental studies on the nitration of the closely related ethyl benzoate show that the primary product is ethyl 3-nitrobenzoate, confirming the meta-directing effect of the ester group. For this compound, the powerful directing effect of the ethoxy group would likely lead to a mixture of ortho and para substituted products relative to the ethoxy group. The precise ratio of these isomers would be influenced by steric hindrance.

Metal-Catalyzed Coupling Reactions Utilizing Ethoxybenzoate Scaffolds

Ethoxybenzoate scaffolds, particularly halogenated derivatives, are valuable substrates in metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the aromatic core.

For these reactions to be applicable to this compound, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. For instance, the synthesis of "ethyl 3-bromo-5-ethoxybenzoate" has been reported, providing a key precursor for such coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. Using a halogenated derivative of this compound, a variety of aryl, heteroaryl, or vinyl groups could be introduced.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl substituents onto the ethoxybenzoate ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and a copper co-catalyst. This method would enable the introduction of alkynyl moieties to the ethoxybenzoate scaffold.

Table 3: Potential Metal-Catalyzed Coupling Reactions with a Halogenated this compound Derivative (e.g., Ethyl 3-bromo-5-ethoxybenzoate)

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)Alkenyl-substituted derivative
SonogashiraTerminal alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)Alkynyl-substituted derivative

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired coupled products. The electronic and steric properties of the ethoxy and ethyl carboxylate groups on the aromatic ring would also influence the reactivity of the halogenated substrate in these transformations.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Ethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual carbon and hydrogen atoms.

The Carbon-13 (¹³C) NMR spectrum of Ethyl 3-ethoxybenzoate (B1238238) is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon environments in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ester carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons are found in the typical aromatic region, with their specific shifts determined by the electron-donating ethoxy group and the electron-withdrawing ethyl ester group. The carbons of the two ethyl groups appear at the highest field (lowest ppm values).

Based on established substituent effects and data from analogous compounds such as ethyl benzoate (B1203000) and other substituted benzoates, the predicted chemical shifts for Ethyl 3-ethoxybenzoate are detailed below. rsc.orgaskfilo.com

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166.0
Aromatic C-3 (-O-CH₂-CH₃) ~158.5
Aromatic C-1 (-COO-CH₂-CH₃) ~131.5
Aromatic C-5 ~129.5
Aromatic C-6 ~122.0
Aromatic C-4 ~119.0
Aromatic C-2 ~115.5
Methylene (B1212753) (-O-C H₂-CH₃) of Ester ~61.0
Methylene (-O-C H₂-CH₃) of Ether ~63.5
Methyl (-O-CH₂-C H₃) of Ester ~14.3

Note: Data are predicted based on additive models and comparison with structurally similar compounds.

The Proton (¹H) NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the protons of the two ethyl groups. The aromatic region is expected to show complex multiplets due to the meta-substitution pattern. The protons of the two ethyl groups (one from the ester and one from the ethoxy group) will each appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their adjacent protons.

The chemical shifts, integration values (representing the number of protons), and splitting patterns are key to assigning each signal to the correct protons in the structure. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-6 ~7.65 ddd 1H
Aromatic H-2 ~7.55 t 1H
Aromatic H-5 ~7.30 t 1H
Aromatic H-4 ~7.05 ddd 1H
Methylene (-COO-C H₂-CH₃) ~4.35 q 2H
Methylene (-O-C H₂-CH₃) ~4.10 q 2H
Methyl (-O-CH₂-C H₃) ~1.40 t 3H

Note: Data are predicted based on additive models and comparison with structurally similar compounds. Multiplicity: t = triplet, q = quartet, ddd = doublet of doublet of doublets.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, providing detailed information about the molecular vibrations and functional groups present.

Vapor phase infrared spectroscopy provides data on molecules in their gaseous state, minimizing intermolecular interactions that are present in condensed phases. The analysis of this compound in the vapor phase allows for a detailed study of its fundamental vibrational modes. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the vibrational frequencies, which are then compared with experimental data. For esters like this compound, key vibrational signatures would include the C=O stretching of the ester group, C-O stretching vibrations, and vibrations associated with the aromatic ring and the ethoxy substituent.

The calculated frequencies from quantum chemical computations typically represent the vibrational signatures of a molecule in its gas phase. These theoretical values are often slightly higher than experimental ones due to factors like electron-electron correlation and basis set deficiencies, necessitating the use of scaling factors for accurate comparison. A detailed vibrational analysis would involve assigning specific absorption bands to particular molecular motions, such as stretching, bending, and rocking of the various bonds within the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique with numerous applications in the analysis of compounds like this compound. nih.gov It is widely used for substance identification, quality control, and monitoring chemical reactions in real-time. nih.govaidic.it

One significant application is in-line reaction analysis to monitor the synthesis or transformation of related ester compounds. aidic.it For example, an FTIR-based system can track the molar concentrations of reactants and products during the hydrolysis of an ester like ethyl benzoate to sodium benzoate. aidic.it This is achieved by monitoring characteristic peaks in the FTIR spectrum over time. aidic.it FTIR is also considered a green analytical tool because it often requires minimal sample preparation and reduces the need for harmful solvents. nih.gov

Key FTIR spectral regions for this compound would be analyzed to confirm its structure and purity. The data table below summarizes the expected characteristic absorption bands based on its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720-1740
C-O (Ester)Stretch1150-1300
C-O-C (Aromatic Ether)Asymmetric Stretch1200-1275
C-O-C (Aromatic Ether)Symmetric Stretch1020-1075
=C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2980

This table presents generalized expected wavenumber ranges for the functional groups present in this compound.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. Both gas and liquid chromatography are essential for the analysis of this compound.

Gas chromatography (GC) is a common analytical technique used to separate and analyze volatile compounds without decomposition. wpmucdn.com For a semi-volatile ester like this compound, GC is an ideal method for purity assessment and quantification. The compound is vaporized and injected into the head of a chromatographic column, and separation is achieved based on the compound's differential partitioning between the stationary phase and the mobile gas phase. wpmucdn.com

A typical GC system for analyzing aromatic esters would employ a capillary column with a non-polar or medium-polarity stationary phase. epa.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the compound. gcms.czresearchgate.net Derivatization techniques, such as using ethyl chloroformate, can also be employed in GC-MS based metabonomic profiling to enhance the volatility and chromatographic properties of similar or related analytes. nih.govresearchgate.net

The following table outlines a hypothetical set of GC conditions suitable for the analysis of this compound, based on methods used for similar compounds. epa.gov

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split/Splitless
Oven Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

This table represents typical starting parameters for developing a GC method for this compound.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of a wide range of organic compounds, including aromatic esters. sielc.com It is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC is the most common approach. sielc.comshimadzu.com

In a reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comrsc.org Separation occurs based on the analyte's hydrophobicity; more non-polar compounds are retained longer on the column. shimadzu.com Detection is usually accomplished with an Ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light strongly. rsc.org HPLC methods are widely used for purity testing, assay determination, and analysis of preservatives in various products like cosmetics. shimadzu.com

Below is a sample set of LC conditions that could be applied to the analysis of this compound. sielc.com

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water mixture (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~230 nm and 275 nm

This table provides a representative HPLC method for the analysis of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Ethoxybenzoate

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules like Ethyl 3-ethoxybenzoate (B1238238).

Electronic Structure Analysis

DFT calculations are instrumental in analyzing the electronic structure of Ethyl 3-ethoxybenzoate. These studies typically involve the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are powerful tools for elucidating reaction mechanisms. For this compound, theoretical calculations can map out potential energy surfaces for various reactions, such as hydrolysis or transesterification. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information helps to identify the most favorable reaction pathways and to understand the factors that control the reaction kinetics and thermodynamics.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. These simulations are crucial for understanding macroscopic properties like viscosity, diffusion, and the phase behavior of systems containing this compound.

Intermolecular Interaction Analysis and Supramolecular Assembly

The non-covalent interactions of this compound, such as hydrogen bonding, van der Waals forces, and π-π stacking, govern its physical properties and its ability to form larger, organized structures. Computational analysis can quantify the strength and nature of these intermolecular interactions. Understanding these forces is key to predicting how this compound molecules will self-assemble into supramolecular structures, which can have applications in materials science and crystal engineering.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties of this compound. For instance, theoretical calculations of vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the structural elucidation of the molecule. The prediction of electronic transitions through methods like Time-Dependent DFT (TD-DFT) allows for the interpretation of UV-Visible absorption spectra.

In Silico Screening and Virtual Ligand Design Principles for Ethoxybenzoate Scaffolds

The ethoxybenzoate scaffold, present in this compound, can be utilized in drug discovery through in silico screening and virtual ligand design. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen libraries of compounds containing this scaffold against biological targets. These methods help in identifying potential drug candidates and in optimizing their binding affinity and selectivity. The principles of virtual ligand design guide the modification of the ethoxybenzoate structure to enhance its therapeutic properties.

Applications of Ethyl 3 Ethoxybenzoate in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Structures

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. While specific examples detailing the use of Ethyl 3-ethoxybenzoate (B1238238) as a building block are not extensively documented, the utility of its structural analogs is well-established. For instance, closely related compounds such as Ethyl 3-chloro-4-ethoxybenzoate are categorized as organic building blocks, indicating the functional role of this class of molecules calpaclab.com.

The benzoate (B1203000) ester framework is fundamental in constructing advanced materials. A related compound, Ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate, serves as a key linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) nbinno.com. These materials are highly valued for their tunable porous structures, which have applications in gas storage and catalysis nbinno.com. This illustrates how the benzoate ester moiety, a core feature of Ethyl 3-ethoxybenzoate, functions as a foundational component for creating sophisticated, high-performance materials.

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are performance-oriented products manufactured for specific applications. Benzoate esters often act as crucial intermediates in their production. While the direct application of this compound is not widely detailed, the synthesis of materials for the optoelectronics industry using similar precursors highlights the potential of this chemical class nbinno.com.

A notable example is the use of Ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate as a precursor for Organic Light-Emitting Diode (OLED) materials nbinno.com. The development of more efficient and durable display technologies relies on the availability of high-purity intermediates to build the complex organic molecules that form the emissive layers of OLEDs nbinno.com. This application underscores the importance of benzoate ester intermediates in the manufacturing of high-tech specialty chemicals.

Precursor in Medicinal Chemistry Target Molecule Synthesis

The synthesis of pharmaceutically active molecules is a critical area where benzoate derivatives serve as essential precursors. The structural framework of ethyl ethoxybenzoate derivatives can be modified to produce a wide range of therapeutic agents.

One of the most significant applications involves a derivative, Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, which is a key intermediate in the synthesis of Repaglinide google.com. Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes google.com. Similarly, o-ethoxy ethyl benzoate is used as an intermediate for o-ethoxy benzamide (B126) drugs, which possess antipyretic (fever-reducing) properties google.com. Furthermore, amino benzoic acid derivatives are recognized as important precursors for synthesizing various heterocyclic compounds with pharmacological relevance, such as benzimidazoles and oxobenzimidazoles nih.govresearchgate.net. The table below highlights examples of medicinal compounds synthesized from ethoxybenzoate precursors.

Precursor MoleculeSynthesized Medicinal TargetTherapeutic ClassSource
Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetateRepaglinideAntidiabetic google.com
o-ethoxy ethyl benzoateo-ethoxy benzamideAntipyretic google.com

Utilization in Agrochemical Active Ingredient Synthesis

The agricultural sector relies on a variety of specialty chemicals, including pesticides and herbicides, to protect crops and ensure yields. Chemical intermediates are fundamental to the synthesis of these agrochemical active ingredients grahamchemical.com. Related positional isomers of the target compound, such as Ethyl 4-ethoxybenzoate, are noted for their application in agrochemical formulations chemicalbook.comnbinno.com. While the broader class of benzoate esters is utilized in this industry, specific examples of agrochemical active ingredients synthesized directly from this compound are not prominently featured in available research.

Application in Dyestuff Production

In the textile industry, achieving uniform and vibrant colors on synthetic fibers like polyester (B1180765) can be challenging. Dye carriers are chemical agents used to swell the fiber, facilitating the transport and penetration of dye molecules into the polymer structure google.comsoftbeam.net. Benzoate esters are recognized for their effectiveness in this role.

Extensive research has been conducted on the parent compound, ethyl benzoate, as an environmentally friendly dye carrier for the low-temperature dyeing of polyester fibers researchgate.netresearchgate.net. Studies show that ethyl benzoate can effectively solubilize disperse dyes and promote their transfer into the fabric, resulting in shades and color fastness comparable to traditional high-temperature dyeing methods researchgate.net. Other benzoate esters are also employed as effective dye carriers for meta-aramid fibers google.com. While the functional properties are attributed to the benzoate ester group, specific studies focusing on this compound in dyestuff production are limited. However, the established use of its parent compound suggests its potential utility in similar applications.

Exploration of Biological Activities and Pharmaceutical Potential of Ethoxybenzoate Esters

Antimicrobial Properties and Mechanisms of Action

The antimicrobial effects of ethoxybenzoate esters and their derivatives have been a subject of scientific investigation, revealing potential applications in combating various microbial pathogens.

The antibacterial properties of benzoic acid derivatives are influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov Studies on isomers of ethoxybenzoate, such as Ethyl 4-ethoxybenzoate, demonstrate notable antimicrobial activity. biosynth.com The effectiveness of these compounds is often linked to their ability to penetrate the bacterial cell's phospholipid layer, leading to acidification of the intracellular environment and disruption of essential cellular functions. nih.gov

The position of the ethoxy group on the benzoate (B1203000) ring (positional isomerism) plays a crucial role in determining the antibacterial efficacy. nih.govresearchgate.net For example, the addition of hydroxyl and methoxyl substituents to benzoic acid can alter its effectiveness against bacteria like Escherichia coli. nih.govresearchgate.net While esters of p-hydroxybenzoic acid (parabens) are well-known for their antimicrobial action, which increases with the length of the alkyl chain, ethoxybenzoate esters represent a related class of compounds with similar potential. cabidigitallibrary.orgnih.govatenajournals.com The uptake of these esters by bacterial cells is a key factor in their antibacterial action and is influenced by both hydrophobic and hydrophilic interactions. nih.gov

Compound/DerivativeTarget BacteriumObserved EffectReference
Benzoic Acid DerivativesEscherichia coliAntibacterial activity is dependent on the position and type of substituent on the benzoic ring. nih.govresearchgate.net
p-Hydroxybenzoic Acid Esters (Parabens)Gram-positive and Gram-negative bacteriaAntimicrobial activity increases with the length of the alkyl ester chain. cabidigitallibrary.orgatenajournals.com
Ethyl 4-ethoxybenzoateGeneral BacteriaExhibits antimicrobial properties by interfering with DNA synthesis. biosynth.com

Related ethoxybenzoate structures have demonstrated significant antifungal properties. For instance, a purified compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, showed effectiveness against fungal strains such as Aspergillus flavus and Aspergillus niger. asianpubs.orgresearchgate.net The ethyl acetate (B1210297) fraction containing this compound exhibited inhibition rates of 55.5% against A. flavus and 61% against A. niger. asianpubs.orgresearchgate.net

The general mechanism of antifungal action for benzoates involves the undissociated acid entering the fungal cell, which lowers the intracellular pH. nih.govnih.gov This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolysis pathway, leading to a decrease in ATP production and the subsequent restriction of fungal growth. nih.govnih.gov Esters of p-hydroxybenzoic acid are particularly effective against a broad spectrum of yeasts and molds. atenajournals.com Studies on other acylated hydroquinones have also shown promising antifungal activity against various Candida species. researchgate.net

One of the specific mechanisms underlying the antibacterial action of ethoxybenzoate esters is the interference with microbial DNA synthesis. biosynth.com Ethyl 4-ethoxybenzoate, an isomer of Ethyl 3-ethoxybenzoate (B1238238), has been identified as an antimicrobial agent that inhibits bacterial growth through this pathway. biosynth.com By binding to bacterial DNA, it can inhibit the replication process, thereby preventing cell proliferation. biosynth.com This genotoxic potential is a key aspect of its efficacy as a microbial control agent. biosynth.com In silico studies have further supported these findings, with molecular docking analyses showing that compounds like benzoic acid-4-ethoxyethyl ester can effectively bind to crucial bacterial enzymes such as TEM-72 beta-lactamase and Topoisomerase IV, which are involved in cell wall maintenance and DNA replication, respectively. nih.gov

Bacterial biofilms present a significant challenge in medical and industrial settings due to their increased resistance to conventional antimicrobial agents. nih.govnih.gov Ethoxybenzoate derivatives have shown potential in combating biofilm formation. Specifically, 4-Ethoxybenzoic acid (4EB), a related compound, has been shown to inhibit biofilm formation by Staphylococcus aureus. nih.gov The proposed mechanism for this activity is the alteration of the bacterial cell membrane's hydrophobicity; 4EB was found to decrease the percentage of hydrophobic cells, which may prevent their adhesion and subsequent biofilm development. nih.gov Furthermore, this compound potentiated the sensitivity of established biofilms to the antibiotic vancomycin. nih.gov

Other studies on benzoic acid derivatives have confirmed their anti-biofilm capabilities against pathogens like Pseudomonas aeruginosa. scispace.com The effectiveness of these compounds in preventing biofilm formation is a critical area of research for developing new strategies to combat persistent bacterial infections. nih.govscispace.com

Antioxidant and Anti-Inflammatory Potential of Ethoxybenzoate Derivatives

Ethoxybenzoate derivatives have been investigated for their potential health benefits, including antioxidant and anti-inflammatory activities. Ethyl 3,4-dihydroxybenzoate (EDHB), a derivative of ethoxybenzoate, has been reported to possess antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov Research has shown that EDHB can act as a cytoprotective agent against oxidative stress. nih.gov

In studies involving myoblast cells under hypoxic conditions, treatment with EDHB led to an enhanced antioxidant status. This was evidenced by an increase in the levels of glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase and glutathione peroxidase. nih.gov The compound also boosted the expression of the antioxidative enzyme heme-oxygenase I and metallothioneins, which also possess anti-inflammatory properties. nih.gov These findings highlight the potential of ethoxybenzoate structures to mitigate cellular damage caused by oxidative stress.

Research into Enzyme Inhibition by Ethoxybenzoate Structures

Enzyme inhibitors are molecules that interfere with the normal reaction pathway between an enzyme and its substrate. bioninja.com.au This inhibition can be a key mechanism for therapeutic intervention in various diseases. nih.gov Structures related to ethoxybenzoate have been evaluated for their ability to inhibit specific enzymes.

Derivatives of benzoic acid have shown inhibitory effects on carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes. nih.govmdpi.com For example, a study on 17 different phenolic acids with a benzoic acid core found that the presence and position of hydroxyl groups on the benzene ring were critical for their inhibitory activity against α-amylase. mdpi.com The primary forces involved in this inhibition were identified as hydrogen bonding and hydrophobic interactions. mdpi.com Similarly, sulfonamide derivatives containing an ethoxybenzene moiety, such as N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides, have exhibited significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com

Compound ClassTarget EnzymeMechanism/EffectReference
Benzoic Acid Derivativesα-AmylaseInhibition via hydrogen bonding and hydrophobic interactions. Activity depends on substituent position. mdpi.com
N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamidesα-GlucosidaseDemonstrated good inhibitory potential. juniperpublishers.com
N-Substituted-(4-Bromophenyl)-4-EthoxybenzenesulfonamidesAcetylcholinesterase (AChE)Showed excellent inhibition with low IC50 values. juniperpublishers.com

Investigative Studies on Neurodegenerative Disease Therapeutics using Benzoate Derivatives

Furthermore, the neuroprotective effects of benzoate derivatives are often linked to their antioxidant properties. Oxidative stress is a well-established factor in the progression of several neurodegenerative diseases. mdpi.com Compounds that can mitigate oxidative damage are considered to have therapeutic potential. For example, benzyl (B1604629) benzoate glycosides have been shown to protect neuronal cells from glutamate-induced toxicity by preserving antioxidant defense systems. researchgate.net While these findings are for related compounds, they suggest that the benzoate scaffold is a promising starting point for the development of novel therapeutics for neurodegenerative disorders.

Table 1: Investigative Studies on Benzoate Derivatives in Neurodegenerative Disease Models

Compound/Derivative Model System Key Findings Reference
Sodium Benzoate Human clinical trial (Alzheimer's disease) Reduced amyloid-beta peptides and improved cognitive function. nih.gov

Pharmacological Reactivity and Molecular Target Interactions (e.g., Sodium Channel Modulation)

The interaction of ethoxybenzoate esters with molecular targets such as ion channels has been a subject of pharmacological investigation. A study on benzocaine (B179285) homologs, which included ethyl 4-ethoxybenzoate, provides valuable insights into the potential activity of ethyl 3-ethoxybenzoate at sodium channels. This research demonstrated that ethyl 4-diethylaminobenzoate and ethyl 4-ethoxybenzoate elicit significant use-dependent inhibition of Na+ currents. nih.gov

The study found that these compounds produced a tonic block of Na+ currents at rest and shifted the steady-state inactivation curve. The kinetic analysis also revealed an accelerated decay of Na+ currents during a depolarizing pulse, suggesting a blocking action on the activated channel. The slow dissociation of ethyl 4-diethylaminobenzoate and ethyl 4-ethoxybenzoate from their binding sites was concluded to be responsible for the significant use-dependent block. nih.gov This suggests that the ethoxybenzoate ester structure is compatible with interaction and modulation of voltage-gated sodium channels. The specific interactions of this compound would, however, depend on how the change in the ethoxy group's position from para (4-position) to meta (3-position) affects its binding affinity and kinetics.

Table 2: Pharmacological Reactivity of Benzocaine Homologs on Na+ Currents

Compound Concentration Effect Key Finding Reference
Ethyl 4-diethylaminobenzoate 0.15 mM Substantial use-dependent inhibition Slow dissociation from binding site nih.gov
Ethyl 4-ethoxybenzoate 0.5 mM Substantial use-dependent inhibition Slow dissociation from binding site nih.gov

In Vitro and In Vivo Biological System Interaction Studies

The biological interactions of esters, including ethoxybenzoates, are significantly influenced by their metabolism. In vitro and in vivo studies of various esters have demonstrated that they are susceptible to hydrolysis by esterases present in plasma and liver microsomes. nih.gov This metabolic breakdown is a critical factor in determining the bioavailability and duration of action of any ester-containing compound.

A study on the in vitro and in vivo biotransformation of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate in rats provides a general model for the metabolic fate of benzoate esters. In the in vitro part of the study, rat liver microsomes were used, and three metabolic products were observed. The in vivo study involved oral administration to rats, with subsequent analysis of blood plasma. The results showed the presence of the unchanged substrate along with its reduction and acetylation products. Notably, the ester moiety did not undergo initial hydrolysis in this particular compound. nih.gov While the metabolism of this compound has not been specifically detailed, it is reasonable to anticipate that it would also be a substrate for metabolic enzymes, which would influence its pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical series. While specific SAR studies for this compound are not available, research on related structures provides insights into how modifications can impact activity.

For example, in the study of benzocaine homologs and their interaction with sodium channels, the nature of the substituent at the 4-position of the benzoate ring was shown to be critical for the degree of use-dependent inhibition of Na+ currents. The presence of a diethylamino or ethoxy group led to significant use-dependent block, whereas a hydroxy group resulted in minimal block, similar to the parent compound benzocaine. This highlights the importance of the electronic and steric properties of the substituent in determining the compound's interaction with its biological target. nih.gov

In a different context, SAR studies on substituted oxyoxalamides as inhibitors of human soluble epoxide hydrolase have shown that even small changes to the alkyl groups can significantly alter the inhibitory potency. researchgate.net These examples underscore the principle that the biological activity of a molecule like this compound would be highly dependent on the precise arrangement of its functional groups and that its activity profile could differ significantly from its isomers.

Environmental Fate, Ecotoxicology, and Sustainability Research of Ethoxybenzoate Compounds

Environmental Degradation Pathways

The breakdown of a chemical in the environment can occur through various processes, broadly categorized as abiotic (non-living) and biotic (living). Understanding these pathways is essential for predicting a compound's environmental residence time and potential for exposure.

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For esters like Ethyl 3-ethoxybenzoate (B1238238), hydrolysis is a primary abiotic degradation pathway.

Hydrolysis: This process is a chemical reaction with water that breaks the ester bond, yielding an alcohol (ethanol) and a carboxylic acid (3-ethoxybenzoic acid). The rate of this reaction is typically slow in pure water but is catalyzed by the presence of acids or bases. chemguide.co.uk In alkaline conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of benzoate (B1203000) esters is an irreversible, one-way reaction. chemguide.co.uk The process involves heating the ester under reflux with a dilute alkali. chemguide.co.uksserc.org.uk This saponification reaction results in the formation of the sodium salt of the carboxylic acid (sodium 3-ethoxybenzoate) and ethanol (B145695). chemguide.co.ukyoutube.com Subsequent acidification of the solution will precipitate the less soluble carboxylic acid. sserc.org.uk Studies on the hydrolysis of the related compound, ethyl benzoate, show that the reaction can take 45-60 minutes to complete under reflux with 2 M sodium hydroxide. sserc.org.ukyoutube.com

Table 1: General Conditions for Alkaline Hydrolysis of Benzoate Esters

ParameterCondition/ReagentPurposeSource
Reaction TypeAlkaline Hydrolysis (Saponification)To break the ester bond. chemguide.co.uk
Primary ReagentDilute Sodium Hydroxide (NaOH) SolutionProvides hydroxide ions to react with the ester. chemguide.co.uksserc.org.uk
ProcessHeating under refluxTo accelerate the reaction without loss of volatile components. youtube.com
ProductsSodium salt of the carboxylic acid (e.g., Sodium Benzoate)The initial product in the alkaline solution. chemguide.co.uk
Alcohol (e.g., Ethanol)The other product of the hydrolysis. youtube.com

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. Safety data for the related compound Ethyl 4-ethoxybenzoate suggests it is not expected to be hazardous to the environment and is not known to be a substance that is non-degradable in wastewater treatment plants. thermofisher.com This implies that microbial degradation is a likely environmental fate for ethoxybenzoate esters. The ester linkage in benzoate esters can be cleaved by esterase enzymes produced by various microorganisms, initiating the breakdown process.

Environmental Persistence Assessment

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down. Based on its chemical structure and known degradation pathways, the persistence of ethoxybenzoate esters is generally considered to be low. For Ethyl 4-ethoxybenzoate, its solubility in water suggests that persistence is unlikely. fishersci.se The susceptibility to hydrolysis and likely microbial degradation means that compounds like Ethyl 3-ethoxybenzoate are not expected to remain in the environment for extended periods.

Environmental Monitoring and Detection Methodologies

Effective environmental monitoring is crucial for understanding the distribution and concentration of chemicals in the environment. fit.edu A variety of robust analytical methods are available for detecting and quantifying trace levels of organic contaminants in environmental matrices like water, soil, and air. nih.govnetsolwater.com

For ethoxybenzoate compounds, which are semi-volatile, the most common and effective detection methods would involve chromatography coupled with mass spectrometry. alwsci.com Non-targeted analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying a wide range of organic compounds in complex samples. alwsci.com For instance, Ethyl 4-ethoxybenzoate has been identified in human breast milk samples using two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC/TOF-MS), demonstrating the sensitivity of modern analytical techniques. nih.gov Other methods like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are also suitable, particularly for less volatile or thermally unstable compounds. nih.gov

Table 2: Potential Analytical Methods for Ethoxybenzoate Detection

Analytical TechniqueAbbreviationApplicability for EthoxybenzoatesSource
Gas Chromatography-Mass SpectrometryGC-MSHighly effective for identifying volatile and semi-volatile compounds like ethoxybenzoate esters in various environmental samples. alwsci.com
High-Performance Liquid ChromatographyHPLCSuitable for separating components in a liquid mixture; often used with UV or MS detectors. nih.gov
Liquid Chromatography-Mass SpectrometryLC-MSUsed for detecting non-volatile or thermally sensitive compounds in complex environmental matrices. alwsci.com
Chemiluminescence (CL)-Based MethodsCLA novel, sensitive, and rapid method that has been developed for detecting certain classes of aromatic pollutants. nih.govsemanticscholar.org

Broader Industrial and Commercial Applications of Benzoate Esters

Use in Materials Science for Developing Specific Chemical Properties

Benzoate (B1203000) esters are extensively used in materials science, primarily as plasticizers, to modify and enhance the physical properties of polymers. Plasticizers are additives that increase the flexibility, durability, and workability of a material. Benzoate esters are highly valued for their compatibility with a range of polymers, low toxicity, and high performance.

Their primary function is to be incorporated into a polymer matrix, where they reduce the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and making the material softer and more pliable. This is crucial in the production of flexible PVC, adhesives, sealants, coatings, and inks.

Key applications include:

Flexible PVC: Benzoate plasticizers enhance the flexibility of PVC products.

Adhesives and Sealants: They improve the flexibility and strength of construction and automotive adhesives. In sealant formulations, blending different glycol benzoates can achieve specific softness and pliability.

Coatings and Inks: Benzoate esters are used to improve the performance of industrial and architectural coatings.

Specialized Polymers: Certain high-viscosity dibenzoate compositions are particularly useful as plasticizers in two-part polymer systems, helping to balance the viscosity of the components for easier mixing.

Commonly used benzoate ester plasticizers include diethylene glycol dibenzoate (DEDB), dipropylene glycol dibenzoate (DPGDB), and triethylene glycol dibenzoate (TEDB), which are applied in resins like polyvinyl chloride, polyvinyl acetate (B1210297), and polyesters.

Table 1: Benzoate Esters in Materials Science
Benzoate EsterPolymer(s)Function/ApplicationReference
Diethylene Glycol Dibenzoate (DEDB)PVC, Polyvinyl Acetate, Polyester (B1180765)Plasticizer for resins, coatings, adhesives kinampark.com
Dipropylene Glycol Dibenzoate (DPGDB)PVC, Polyvinyl Acetate, PolyesterPlasticizer for flexible PVC, plastisols kinampark.com
Triethylene Glycol Dibenzoate (TEDB)Polyester, Polyvinyl AcetatePlasticizer for resins and adhesives kinampark.com
Benzyl (B1604629) BenzoateCellulose Acetate, Cellulose NitratePlasticizer for film coatings, lacquers polymeradd.co.th

Applications in the Food Industry (e.g., Flavorings, Additives)

In the food industry, benzoic acid, its salts like sodium benzoate, and various benzoate esters are widely used as preservatives and flavoring agents. wikipedia.org Their primary role as a preservative is to inhibit the growth of mold, yeast, and some bacteria, thereby extending the shelf life of food products. nih.gov

Sodium benzoate is particularly effective in acidic foods (pH 2.5-4.0), where it converts to benzoic acid, the active antimicrobial form. google.comgoogle.com It is commonly found in carbonated drinks, fruit juices, jams, pickles, and salad dressings. google.com

Beyond preservation, benzoate compounds contribute significantly to flavor profiles. google.com Sodium benzoate can enhance the flavor of acidic foods. nih.govtandfonline.com Certain volatile esters, such as ethyl benzoate and methyl benzoate, possess pleasant, fruity aromas and are used as flavoring agents in a variety of products. organic-chemistry.org Ethyl benzoate, for instance, is found naturally in fruits like apples and cherries and is a component of some artificial fruit flavors. organic-chemistry.org

Table 2: Benzoate Compounds in the Food Industry
CompoundE NumberPrimary FunctionCommon ApplicationsReference
Benzoic AcidE210PreservativeAcidic foods, beverages google.com
Sodium BenzoateE211Preservative, Flavor EnhancerSoft drinks, jams, pickles, sauces google.comtandfonline.com
Ethyl BenzoateN/AFlavoring AgentArtificial fruit flavors, beverages organic-chemistry.org
Methyl BenzoateN/AFlavoring AgentFragrances and flavorings wikipedia.org

Utility in Cosmetics and Personal Care Products (e.g., Fragrance Properties)

Benzoate esters are multifunctional ingredients in the cosmetics and personal care industry, serving as fragrances, preservatives, solvents, and emollients. ippi.ac.iracs.org Their pleasant aromatic properties make them valuable components in perfumes, colognes, and scented products. nih.gov

Esters like ethyl benzoate, methyl benzoate, and benzyl benzoate are used for their characteristic scents. nih.gov For example, 2-methyl-benzoic acid methyl ester is noted for its ylang, orange flower, and grape fragrance notes, making it suitable for a wide range of products from fine fragrances to soaps and hair care items. chemicalbook.com

In addition to their fragrance properties, benzoates act as effective preservatives, protecting cosmetic products from microbial contamination, especially in water-based formulations. nih.gov Longer-chain alkyl benzoates also function as emollients, which soften and smooth the skin, and as solvents that help to dissolve other ingredients in a formulation. ippi.ac.irresearchgate.net

Table 3: Functions of Benzoate Esters in Cosmetics
FunctionExample Benzoate Ester(s)ApplicationReference
FragranceEthyl Benzoate, Methyl BenzoatePerfumes, skin creams, shampoos, lotions nih.govchemicalbook.com
PreservativeBenzoic Acid and its estersProtects against microbial spoilage in various cosmetics nih.gov
Emollient/Skin-ConditioningC12-15 Alkyl Benzoate, Stearyl BenzoateCreams, lotions, skin moisturizers ippi.ac.irresearchgate.net
SolventAlkyl BenzoatesUsed as a carrier for other cosmetic ingredients ippi.ac.ir

Role as Selectivity Control Agents in Polymerization Processes

In the field of polymer chemistry, benzoate esters play a critical role as selectivity control agents, specifically in Ziegler-Natta catalysis for the polymerization of propylene. researchgate.netgoogle.com In this context, they are referred to as electron donors (EDs) and are essential for producing polypropylene (B1209903) with high stereoregularity (isotacticity), which determines the polymer's physical properties like stiffness and melting point. nih.gov

These electron donors are classified into two types:

Internal Donors (IEDs): Incorporated into the solid catalyst component (e.g., ethyl benzoate). Their primary role is to influence the formation of active sites on the magnesium chloride support, preventing the creation of non-stereospecific sites. researchgate.net

External Donors (EEDs): Added during the polymerization process along with the co-catalyst (e.g., ethyl p-ethoxybenzoate). They work by selectively inhibiting the remaining non-stereospecific active centers on the catalyst surface. researchgate.netgoogle.com

The use of specific benzoate esters, or combinations thereof, allows manufacturers to fine-tune the polymerization process. This control over stereoselectivity enables the production of polypropylene grades with specific characteristics, such as broad molecular weight distribution and high flexural modulus, tailored for applications like thermoforming. google.com The interaction between the internal and external donors and the catalyst is a key factor in achieving high catalyst productivity and desired polymer properties. ippi.ac.ir

Emerging Applications in Biofuel Research (e.g., Ethyl 3-ethoxybutyrate as Fuel Oxygenate)

In the search for renewable and cleaner transportation fuels, researchers are investigating novel compounds that can be used as fuel oxygenates. Oxygenates are added to gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions like carbon monoxide. One such emerging compound is Ethyl 3-ethoxybutyrate (EEB), a bio-based ester.

EEB is considered a promising biofuel candidate because it can be produced from renewable feedstocks, specifically ethanol (B145695) and poly-3-hydroxybutyrate (PHB), a polymer that can be generated from non-food biomass. An initial assessment of EEB as a fuel oxygenate has shown positive results.

Key findings from research include:

Performance: Blends of EEB in gasoline (5% and 20% by volume) demonstrated favorable anti-knock index values of 91.6 and 91.9, respectively.

Emissions: A vehicle operating with EEB-gasoline blends met criteria for pollutant emissions over a standard driving cycle.

Environmental Persistence: EEB is not expected to be a persistent organic pollutant, with a predicted environmental persistence of 15 to 30 days.

These results suggest a high potential for the use of Ethyl 3-ethoxybutyrate as a renewable fuel source that can help lower the life-cycle greenhouse gas emissions from vehicles.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-ethoxybenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-ethoxybenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Alternative methods include nucleophilic acyl substitution using ethyl halides. Key factors affecting yield include temperature (optimal range: 80–100°C), solvent polarity (e.g., toluene vs. THF), and stoichiometric ratios of reactants . Purity can be enhanced via fractional distillation or recrystallization using ethanol/water mixtures.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR (δ 1.3–1.4 ppm for ethyl CH3_3, δ 4.3–4.4 ppm for ethyl CH2_2, aromatic protons at δ 6.8–7.5 ppm) and 13^{13}C NMR confirm ester functionality and substitution patterns .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 164 for the benzoate fragment) validate molecular identity .
  • HPLC : Quantifies purity (>98% achievable via reverse-phase C18 columns with acetonitrile/water mobile phases) .

Q. How should researchers handle this compound to ensure safety and stability?

Store in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid prolonged exposure to light or moisture, as degradation products (e.g., 3-ethoxybenzoic acid) may form .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition vs. activation) may arise from stereochemical variations or impurities. Strategies include:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 1–100 µM) .
  • Isomer separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers for independent testing .
  • Metabolite screening : LC-MS/MS can identify bioactive degradation products .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., cytochrome P450). Key parameters:

  • Ligand preparation : Optimize protonation states and tautomers at physiological pH .
  • Binding pocket analysis : Identify critical residues (e.g., hydrophobic vs. polar interactions) for structure-activity relationship (SAR) studies .

Q. What methodologies quantify this compound’s stability under oxidative/reductive conditions?

  • Oxidative stability : Expose to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) and monitor via TLC or GC for degradation to 3-ethoxybenzoic acid .
  • Reductive stability : Treat with NaBH4_4 and analyze products (e.g., ethanol and 3-ethoxybenzyl alcohol) via 1^1H NMR .

Q. How do substituent modifications (e.g., halogenation) alter this compound’s physicochemical properties?

Bromination at the 4-position increases molecular weight (273.12 g/mol → 352.02 g/mol) and lipophilicity (logP from 2.1 → 3.5), enhancing blood-brain barrier permeability. Fluorination improves metabolic stability by resisting cytochrome P450 oxidation .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Detailed reaction logs : Record exact molar ratios, solvent batches, and ambient conditions (humidity/temperature) .
  • Cross-lab validation : Share samples with independent labs for spectral verification (NMR, IR) .

Q. How should researchers address spectral data discrepancies (e.g., unexpected peaks in NMR)?

  • Impurity profiling : Compare with databases (e.g., NIST Chemistry WebBook) to identify side products .
  • Deuterated solvent checks : Ensure solvents (e.g., CDCl3_3) are anhydrous and contaminant-free .

Ethical and Regulatory Compliance

Q. What regulatory frameworks apply to this compound in biomedical research?

Compliance with REACH (EC 1907/2006) and FDA guidelines is mandatory for handling and disposal. For in vitro studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays) .

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Feasible Synthetic Routes

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Ethyl 3-ethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.